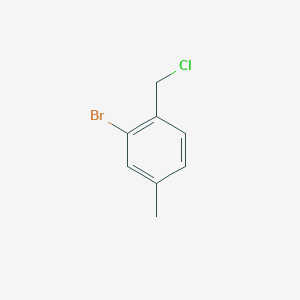
2-Bromo-4-methylbenzyl chloride
描述
2-Bromo-4-methylbenzyl chloride is a chemical compound with the CAS Number: 147542-02-7 . It has a molecular weight of 219.51 and its IUPAC name is 2-bromo-1-(chloromethyl)-4-methylbenzene . It is a liquid at ambient temperature .
Synthesis Analysis
The synthesis of 2-Bromo-4-methylbenzyl chloride involves thionyl chloride being added dropwise to a solution of (2-bromo-4-methylphenyl)methanol in dichloromethane. The mixture is then stirred overnight at room temperature .Molecular Structure Analysis
The InChI code for 2-Bromo-4-methylbenzyl chloride is 1S/C8H8BrCl/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5H2,1H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and a chloromethyl group attached to it, as well as a methyl group .Physical And Chemical Properties Analysis
2-Bromo-4-methylbenzyl chloride is a liquid at ambient temperature . The exact boiling point, melting point, and density are not specified in the search results .科学研究应用
Thermal Decomposition Studies
2-Bromo-4-methylbenzyl chloride has been utilized as a precursor in the study of the thermal decomposition of methylbenzyl radicals. This research investigated the decomposition process at high temperatures, contributing valuable data to the understanding of reaction mechanisms and kinetics involved in the thermal decomposition of organic compounds (Fernandes, Gebert, & Hippler, 2002).
Synthesis of Quaternary Dialkyldiaralkylammonium Chlorides
In another study, 2-Bromo-4-methylbenzyl chloride played a role in the synthesis of dialkyldiaralkylammonium chlorides. These compounds were explored for their potential applications in phase-transfer catalysis and as electrolytes, highlighting the versatility of 2-Bromo-4-methylbenzyl chloride in synthetic organic chemistry (Busi et al., 2006).
Radical Cyclization in Organic Synthesis
The compound was also involved in the synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones through a radical cyclization process. This research is significant in the field of organic synthesis, providing insights into constructing complex molecular structures efficiently (Majumdar & Mukhopadhyay, 2003).
Catalysis and Reaction Mechanism Studies
2-Bromo-4-methylbenzyl chloride was used to study the catalysis efficiency and reaction mechanism in a phase-transfer catalysis process. The research provided a deeper understanding of the reaction dynamics and the role of catalysts in such processes (Xu & Pan, 2014).
Development of New Methodologies in Organic Chemistry
The compound contributed to the development of new synthetic methodologies, including an improved method for synthesizing important intermediates in organic chemistry. These methodologies are crucial for the advancement of chemical manufacturing processes and the development of new pharmaceuticals (Zheng, 2013).
安全和危害
The safety information for 2-Bromo-4-methylbenzyl chloride indicates that it is dangerous . It has hazard statements H302, H335, and H314 , which correspond to harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage, respectively . The precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501 , which provide guidance on how to handle and store the compound safely, as well as what to do in case of exposure .
属性
IUPAC Name |
2-bromo-1-(chloromethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALSYZWKNVDJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylbenzyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



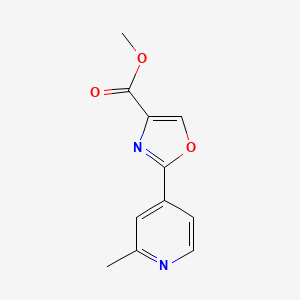
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
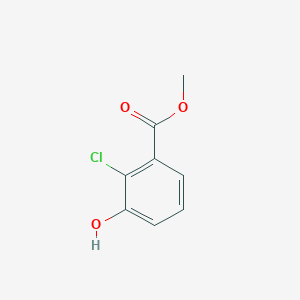
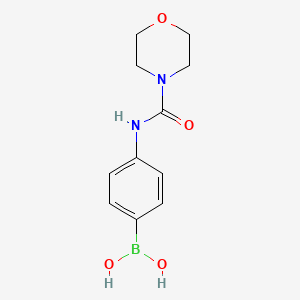

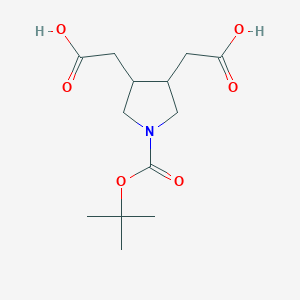
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
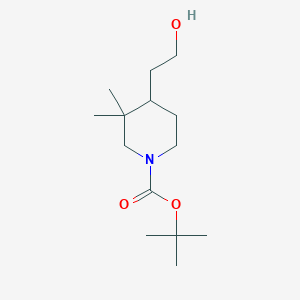
![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)
![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)


![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)